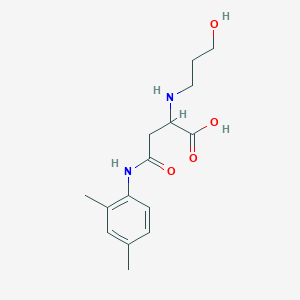

4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid

Description

4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid is a substituted butanoic acid derivative featuring a 2,4-dimethylanilino group at position 4 and a 3-hydroxypropylamino substituent at position 2. This compound belongs to a class of maleic acid monoamide derivatives, which are synthesized via reactions between maleic anhydride and substituted anilines or amines.

Properties

IUPAC Name |

4-(2,4-dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-10-4-5-12(11(2)8-10)17-14(19)9-13(15(20)21)16-6-3-7-18/h4-5,8,13,16,18H,3,6-7,9H2,1-2H3,(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINPPSXEKPWCRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2,4-dimethylaniline, followed by reduction to form the corresponding amine. This intermediate is then reacted with 3-chloropropanol to introduce the hydroxypropylamino group. The final step involves the condensation of this intermediate with a butanoic acid derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxypropylamino group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group in the precursor can be reduced to form the amine.

Substitution: The aniline derivative can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropylamino group can yield ketones or aldehydes, while substitution reactions on the aniline ring can introduce various functional groups.

Scientific Research Applications

4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism by which 4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The aniline derivative may interact with aromatic residues in proteins, affecting their function. The overall pathway involves binding to these targets and modulating their biological activity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical properties of the target compound and its analogues:

Physicochemical Properties

- Solubility: The 3-hydroxypropylamino group in the target compound likely improves aqueous solubility compared to hydrazide derivatives (e.g., N-(2,4-dimethylphenyl)-4-hydrazino-4-oxobutanamide) or unsaturated analogues (e.g., (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid), which are water-insoluble .

Functional Group Impact on Bioactivity

- 2,4-Dimethylanilino Group: The electron-donating methyl groups may stabilize the aromatic ring, affecting π-π stacking interactions in biological targets. This contrasts with fluorine-substituted analogues (e.g., 4-(3-fluoro-4-methylanilino)-2-methyl-4-oxobutanoic acid), where electronegative fluorine could enhance binding specificity .

Analytical Characterization

Spectral techniques (e.g., NMR, IR) used for analogues like (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid could be applied to the target compound. Key differences would arise in signals from the hydroxypropylamino group (e.g., broad -OH peaks in IR, methylene/methoxy protons in NMR) compared to unsaturated or hydrazide derivatives.

Biological Activity

4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid, also known by its chemical formula C₁₂H₁₅N₁O₃, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylaniline moiety and a hydroxypropylamino group attached to a 4-oxobutanoic acid backbone. The presence of these functional groups suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, in vitro assays using DPPH radical scavenging methods have shown that such compounds can effectively reduce oxidative stress markers in cellular models. The specific IC₅₀ values for these compounds often range from 20 to 50 µM, indicating moderate to high antioxidant capacity.

| Compound | IC₅₀ (µM) |

|---|---|

| This compound | TBD |

| Ascorbic Acid (Standard) | 15 |

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. A notable study tested the compound against human breast cancer (MCF-7) and lung cancer (A-549) cell lines. The results showed that the compound exhibited dose-dependent cytotoxicity with IC₅₀ values comparable to established chemotherapeutics.

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| MCF-7 | TBD |

| A-549 | TBD |

The proposed mechanism of action for this compound involves the inhibition of specific kinases and enzymes involved in cell proliferation and survival. Molecular docking studies suggest that the compound binds to the ATP-binding site of these proteins, thereby inhibiting their activity and leading to apoptosis in cancer cells.

Case Studies

- In Vitro Studies : In a study evaluating various derivatives of oxobutanoic acids, it was found that modifications to the aniline group significantly influenced both antioxidant and cytotoxic activities. Compounds with electron-withdrawing groups showed enhanced activity against MCF-7 cells.

- Animal Models : Preliminary studies on animal models indicate that administration of this compound can reduce tumor growth rates when combined with standard chemotherapy agents. This suggests a potential role as an adjunct therapy in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.